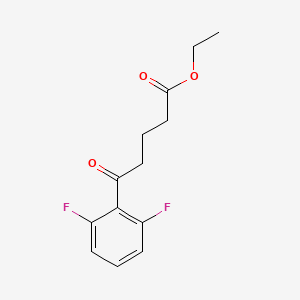

Ethyl 5-(2,6-difluorophenyl)-5-oxovalerate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

ethyl 5-(2,6-difluorophenyl)-5-oxopentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14F2O3/c1-2-18-12(17)8-4-7-11(16)13-9(14)5-3-6-10(13)15/h3,5-6H,2,4,7-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNJMYLHXLZZBDN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCC(=O)C1=C(C=CC=C1F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14F2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90645626 | |

| Record name | Ethyl 5-(2,6-difluorophenyl)-5-oxopentanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90645626 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898753-24-7 | |

| Record name | Ethyl 2,6-difluoro-δ-oxobenzenepentanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898753-24-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 5-(2,6-difluorophenyl)-5-oxopentanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90645626 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Strategic Advantage of Fluorine in Molecular Design

An In-depth Technical Guide to 2,6-Difluorophenyl Beta-Keto Ester Building Blocks

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 2,6-difluorophenyl beta-keto esters, a class of building blocks of increasing importance in medicinal chemistry and materials science. As a senior application scientist, my objective is to deliver not just protocols, but a deep understanding of the causality behind the synthetic choices and the strategic value of these synthons. We will explore their synthesis, reactivity, characterization, and applications, grounded in authoritative scientific principles.

The deliberate incorporation of fluorine into bioactive molecules is a cornerstone of modern drug discovery.[1][2][3] The unique properties of the fluorine atom—its small size (van der Waals radius of 1.47 Å, similar to hydrogen's 1.20 Å), high electronegativity, and the strength of the C-F bond—allow for the fine-tuning of a molecule's pharmacokinetic and pharmacodynamic profile.[4] Key advantages of fluorination include:

-

Metabolic Stability: The C-F bond is significantly stronger than a C-H bond, making it resistant to metabolic oxidation by cytochrome P450 enzymes. This can increase a drug's half-life and bioavailability.[3][4]

-

Altered Physicochemical Properties: Fluorine's intense electron-withdrawing nature can modulate the acidity (pKa) of nearby functional groups, which can improve cell membrane permeability and bioavailability.[3][4]

-

Enhanced Binding Affinity: Fluorine can participate in favorable interactions with biological targets, including hydrogen bonds and dipole-dipole interactions, potentially increasing ligand-receptor binding affinity.[5]

-

Conformational Control: The strategic placement of fluorine, particularly the 2,6-difluoro substitution on a phenyl ring, can restrict the rotation around the aryl-carbonyl bond. This conformational locking can pre-organize a molecule into its bioactive conformation, enhancing potency.

When these benefits are combined with the synthetic versatility of the β-keto ester moiety, the resulting 2,6-difluorophenyl β-keto esters emerge as exceptionally powerful building blocks for creating novel chemical entities.[6][7]

Synthesis: The Crossed Claisen Condensation

The most common and direct method for synthesizing β-keto esters is the Claisen condensation.[8][9][10] To generate the target 2,6-difluorophenyl β-keto ester, a "crossed" Claisen condensation is required, which involves two different ester components.[9][11]

A general reaction involves the acylation of an ester enolate with a different, non-enolizable ester. For our target molecule, this translates to reacting an enolizable aliphatic ester, such as ethyl acetate, with a non-enolizable 2,6-difluorobenzoic acid derivative.

Causality Behind Experimental Choices:

-

Choice of Base: A strong, non-nucleophilic base is required to deprotonate the α-carbon of the ester. Sodium hydride (NaH) or sodium ethoxide (NaOEt) are commonly used.[10] Critically, the alkoxide base should match the alcohol portion of the ester (e.g., sodium ethoxide for ethyl esters) to prevent transesterification, a potential side reaction that would lead to a mixture of products.[11]

-

Reaction Driving Force: The Claisen condensation is an equilibrium reaction. The final step, the deprotonation of the newly formed β-keto ester (pKa ≈ 11), is highly favorable and drives the reaction to completion.[8][9] This necessitates the use of at least one full equivalent of the base. An acidic workup is then required in a separate step to protonate the enolate and yield the final product.[8]

-

Alternative Methods: To overcome the challenges of self-condensation in crossed Claisen reactions, more advanced methods have been developed. The Ti-Claisen condensation, for instance, uses TiCl₄ to promote a highly selective reaction between an ester and an acid chloride, offering excellent yields and selectivity.[12]

Diagram: The Claisen Condensation Mechanism

Caption: Mechanism of the Claisen condensation to form a β-keto ester.

Experimental Protocol: Synthesis of Ethyl 2-(2,6-difluorobenzoyl)acetate

This protocol details a representative synthesis via a crossed Claisen condensation.

Materials:

-

Ethyl 2,6-difluorobenzoate

-

Ethyl acetate[13] (anhydrous)

-

Sodium hydride (60% dispersion in mineral oil)

-

Anhydrous Tetrahydrofuran (THF)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Ethyl acetate and Hexanes for chromatography

Procedure:

-

Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add sodium hydride (1.1 equivalents). Wash the NaH with anhydrous hexanes three times to remove the mineral oil, decanting the hexanes carefully under a stream of nitrogen.

-

Reaction Setup: Add anhydrous THF to the flask to create a slurry. To a separate dropping funnel, add a solution of ethyl 2,6-difluorobenzoate (1.0 equivalent) and anhydrous ethyl acetate (2.0 equivalents) in anhydrous THF.

-

Addition: Add the ester solution dropwise to the stirred NaH slurry at room temperature. After the initial effervescence subsides, gently heat the reaction mixture to reflux.

-

Causality Note: The reaction is heated to ensure it proceeds to completion. The excess ethyl acetate serves as both reactant and solvent.

-

-

Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting ethyl 2,6-difluorobenzoate is consumed.

-

Quenching: Cool the reaction mixture to 0 °C in an ice bath. Cautiously quench the reaction by the slow, dropwise addition of 1 M HCl until the gas evolution ceases and the pH is acidic.

-

Self-Validation: The acidic quench protonates the stabilized enolate product, a necessary step to isolate the neutral β-keto ester.[8]

-

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3x).

-

Washing: Combine the organic layers and wash sequentially with saturated NaHCO₃ solution (to remove any unreacted acid) and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.

-

Purification: Purify the crude residue by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to yield the pure ethyl 2-(2,6-difluorobenzoyl)acetate.

Chemical Reactivity and Synthetic Utility

The 2,6-difluorophenyl β-keto ester is a versatile synthon due to its multiple reactive sites. Its reactivity is dominated by the acidic α-proton and the two distinct carbonyl groups.

Diagram: Reactivity Map of a β-Keto Ester

Caption: Key reactive sites and transformations of β-keto esters.

-

α-Carbon Reactivity: The protons on the carbon between the two carbonyls are highly acidic (pKa ~11), allowing for easy formation of a resonance-stabilized enolate.[6] This enolate is a soft nucleophile, ideal for C-C bond formation (alkylation) or for further functionalization, such as asymmetric fluorination to create chiral centers containing a quaternary fluorinated carbon.[14][15]

-

Ketone Reactivity: The ketone carbonyl can be selectively targeted. For example, stereoselective reduction using ketoreductase enzymes can produce chiral β-hydroxy esters, valuable intermediates for complex molecules.[16] Alternatively, deoxofluorination with reagents like sulfur tetrafluoride (SF₄) can convert the ketone into a gem-difluoro group, further increasing the fluorine content of the molecule.[17]

-

Ester Reactivity: The ester group can be hydrolyzed and the resulting β-keto acid can be easily decarboxylated to yield a 2,6-difluoroacetophenone derivative. This is a common strategy in natural product synthesis.[18] The ester can also undergo transesterification with different alcohols, a transformation that can be catalyzed by acids, bases, or enzymes.[19][20]

Analytical Validation: A Self-Validating System

Confirming the identity and purity of the synthesized 2,6-difluorophenyl β-keto ester is critical. A combination of spectroscopic methods provides a self-validating system where each technique corroborates the others.[21]

Diagram: Workflow for Synthesis and Validation

Caption: Experimental workflow from synthesis to analytical validation.

Data Presentation: Predicted Spectroscopic Data for Ethyl 2-(2,6-difluorobenzoyl)acetate

The following data serves as a benchmark for researchers to validate their synthetic outcomes.

Table 1: Predicted ¹H, ¹³C, and ¹⁹F NMR Data (in CDCl₃)

| Nucleus | Chemical Shift (δ) ppm | Multiplicity | Assignment | Key Couplings (J) in Hz |

|---|---|---|---|---|

| ¹H NMR | ~12.5 (minor) | Singlet | Enol -OH | - |

| ~7.4 | Multiplet | H-4 (para) | ||

| ~7.0 | Triplet | H-3, H-5 (meta) | J(H,F) ≈ 8 | |

| ~5.6 (minor) | Singlet | Enol =CH- | ||

| ~4.2 | Quartet | -OCH₂CH₃ | J(H,H) ≈ 7 | |

| ~3.9 (major) | Singlet | Keto -CH₂- | ||

| ~1.2 | Triplet | -OCH₂CH₃ | J(H,H) ≈ 7 | |

| ¹³C NMR | ~185 | Triplet | Ar-C=O | J(C,F) ≈ 4-6 |

| ~168 | Singlet | Ester C=O | ||

| ~161 | Doublet of Doublets | C-2, C-6 (ipso) | J(C,F) ≈ 250 (large), 8 (small) | |

| ~132 | Triplet | C-4 (para) | J(C,F) ≈ 10 | |

| ~115 | Triplet | C-1 (ipso) | J(C,F) ≈ 15-20 | |

| ~112 | Doublet | C-3, C-5 (meta) | J(C,F) ≈ 20 | |

| ~61 | Singlet | -OCH₂CH₃ | ||

| ~49 | Singlet | Keto -CH₂- | ||

| ~14 | Singlet | -OCH₂CH₃ |

| ¹⁹F NMR | ~ -110 | Singlet / Multiplet | C-2, C-6 Fluorines | Coupling to aromatic protons |

Note: β-keto esters exist as a mixture of keto and enol tautomers, which may result in two sets of peaks in NMR spectra. The values provided are approximate and focus on the major keto tautomer unless specified.

Table 2: Predicted IR and Mass Spectrometry Data

| Technique | Value | Assignment |

|---|---|---|

| IR (cm⁻¹) | ~1745 | Ester C=O stretch |

| ~1690 | Ketone C=O stretch (conjugated) | |

| ~1620 | C-F stretch | |

| MS (EI) | m/z = 228 | [M]⁺ (Molecular Ion) |

| m/z = 183 | [M - OEt]⁺ | |

| m/z = 155 | [M - COOEt]⁺ |

| | m/z = 141 | [2,6-difluorobenzoyl]⁺ |

Conclusion and Future Outlook

2,6-difluorophenyl β-keto esters are more than just chemical intermediates; they are strategic tools for overcoming challenges in drug development. Their synthesis via the robust Claisen condensation is well-established, and their predictable reactivity allows for diverse and complex molecular architectures to be built. The 2,6-difluoro substitution pattern provides a unique handle to enforce conformational rigidity and enhance metabolic stability—two highly sought-after properties in medicinal chemistry. As synthetic methodologies continue to advance, particularly in the realm of asymmetric catalysis, the utility and application of these powerful building blocks are set to expand even further, paving the way for the next generation of innovative therapeutics and advanced materials.

References

- Priya, A., Kumar, N. M., & Nargund, S. L. (2025). Fluorine in drug discovery: Role, design and case studies. World Journal of Pharmaceutical Research.

- Müller, K., Faeh, C., & Diederich, F. (2007). The role of fluorine in medicinal chemistry. Annual Review of Pharmacology and Toxicology.

- Yorimitsu, H., & Oshima, K. (2005). Ti-Crossed-Claisen Condensation between Carboxylic Esters and Acid Chlorides or Acids: A Highly Selective and General Method for the Preparation of Various β-Keto Esters. Journal of the American Chemical Society.

- JoVE. (2025). Esters to β-Ketoesters: Claisen Condensation Mechanism. Journal of Visualized Experiments.

- Inhance Technologies. (2025). Elevating Pharmaceuticals with Advanced Fluorine Chemistry. Technology Insight.

- Ashenhurst, J. (2020).

- Aggarwal, R., & Sumran, G. (2024).

- LE STUDIUM. (2018). Fluorine as a key element in modern drug discovery and development. LE STUDIUM Conferences.

-

Organic Chemistry Portal. Claisen Condensation. .

- Chemistry LibreTexts. (2014). 19.15 A Claisen Condensation Forms a β-Keto Ester. chem.libretexts.org.

- ResearchGate. (n.d.). Consecutive catalytic electrophilic fluorination/amination of β-keto esters.

- Fustero, S., et al. (2020).

- Kim, D. Y., & Park, E. J. (2002). Catalytic enantioselective fluorination of beta-keto esters by phase-transfer catalysis using chiral quaternary ammonium salts. Organic Letters.

- Liang, T., Neumann, C. N., & Ritter, T. (2014).

- Tsuji, J. (n.d.). Development of β -keto ester and malonate chemistry: Palladium-catalyzed new reactions of their allylic esters. Proceedings of the Japan Academy, Series B.

- de la Pradilla, R. F., & Viso, A. (2021).

- Vanagel, M. (2024). Synthesis and stereoselective reduction of α-fluoro-β-ketoesters by ketoreductases. University of Alaska Fairbanks.

- Fiveable. (2025). Beta-Keto Ester Definition. fiveable.me.

- ResearchGate. (n.d.). b-Ketoesters as a valuable tool for the synthesis of complex natural products.

- ResearchGate. (n.d.). Synthetic studies of β-ketoesters.

- Breslow, D. S., Baumgarten, E., & Hauser, C. R. (1944). A New Synthesis of β-Keto Esters of the Type RCOCH2COOC2H5. Journal of the American Chemical Society.

- Sridharan, V., Ruiz, M., & Menéndez, J. C. (2010). Mild and High-Yielding Synthesis of β-Keto Esters and β-Ketoamides. Synthesis.

- Synfacts. (2020). Multigram Deoxofluorination of β-Keto Esters with Sulfur Tetrafluoride. Thieme Chemistry.

- BenchChem. (2025).

- Google Patents. (2002). US20020102671A1 - Synthesis of B-keto esters.

-

F2 Chemicals Ltd. Fluorinated Ketoesters. .

- PubChem. ethyl 2,2-difluoro-2-(6-fluoro-2-methyl-2H-indazol-5-yl)

- ResearchGate. (n.d.). Synthetic applications of β-keto esters.

- Al-Haydary, M., et al. (n.d.). CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties. Future Medicinal Chemistry.

-

Progressive Academic Publishing. (n.d.). SPECTROSCOPIC ANALYSIS OF 2,3-DIFLUOROBENZYL RADICAL. .

- Google Patents. (n.d.). EP0694526B1 - Process for preparation of fluorinated beta-keto ester.

- PubChem.

- NIST.

Sources

- 1. pharmacyjournal.org [pharmacyjournal.org]

- 2. inhancetechnologies.com [inhancetechnologies.com]

- 3. mdpi.com [mdpi.com]

- 4. tandfonline.com [tandfonline.com]

- 5. Fluorine as a key element in modern drug discovery and development | LE STUDIUM [lestudium-ias.com]

- 6. fiveable.me [fiveable.me]

- 7. researchgate.net [researchgate.net]

- 8. Video: Esters to β-Ketoesters: Claisen Condensation Mechanism [jove.com]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. Claisen Condensation [organic-chemistry.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Ethyl Acetate [webbook.nist.gov]

- 14. researchgate.net [researchgate.net]

- 15. mdpi.com [mdpi.com]

- 16. Synthesis and stereoselective reduction of α-fluoro-β-ketoesters by ketoreductases [scholarworks.alaska.edu]

- 17. Multigram Deoxofluorination of β-Keto Esters with Sulfur Tetrafluoride - Thieme Chemistry - Georg Thieme Verlag KG [thieme.de]

- 18. Development of β -keto ester and malonate chemistry: Palladium-catalyzed new reactions of their allylic esters - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Recent advances in the transesterification of β-keto esters - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 20. US20020102671A1 - Synthesis of B-keto esters - Google Patents [patents.google.com]

- 21. pdf.benchchem.com [pdf.benchchem.com]

Molecular weight and formula of C13H14F2O3

Executive Summary

The molecular formula C13H14F2O3 represents a critical class of fluorinated building blocks in medicinal chemistry, most notably the difluorophenyl-dioxane-propiophenone derivatives.[1][2] These scaffolds serve as "masked" intermediates for the synthesis of complex pharmaceutical agents, including antifungal azoles (e.g., Posaconazole analogs) and kinase inhibitors.[2]

This technical guide moves beyond basic stoichiometry to address the application of this formula in drug discovery. It focuses on the differentiation of regioisomers (2,4-difluoro vs. 3,4-difluoro), High-Resolution Mass Spectrometry (HRMS) validation, and the synthetic utility of the 1,3-dioxane protective group within this scaffold.[2]

Part 1: Molecular Identity & Physicochemical Profile[2]

For a drug development professional, the "molecular weight" is not merely a sum of atomic masses but a gateway to identity confirmation via HRMS and isotopic pattern analysis.[2]

Quantitative Data Summary

| Property | Value | Technical Note |

| Molecular Formula | C₁₃H₁₄F₂O₃ | Degree of Unsaturation: 6 (Benzene ring + Carbonyl + Ring/Double bond) |

| Average Molecular Weight | 256.25 g/mol | Used for molarity calculations in bulk synthesis.[2] |

| Monoisotopic Mass | 256.09110 Da | Critical for HRMS. Target m/z [M+H]⁺ = 257.0984.[2] |

| Elemental Composition | C: 60.93% | H: 5.51% | F: 14.83% | O: 18.73% | High fluorine content requires ¹⁹F-NMR for purity assessment.[2] |

| Key Isomers (CAS) | 884504-25-0 (2',4'-difluoro) 884504-24-9 (2',3'-difluoro) 898765-83-8 (7-oxoheptanoic acid deriv.)[2] | The position of fluorine atoms dictates metabolic stability (P450 blocking).[2] |

Isotopic Signature for Mass Spectrometry

When analyzing C13H14F2O3, the absence of Chlorine or Bromine simplifies the isotopic pattern, but the A+1 (¹³C) peak is diagnostic.[2]

-

M+1 Peak: ~14.5% intensity (due to 13 carbons).[2]

-

Defect: The mass defect (-0.0911) is characteristic of fluorinated oxygenated aromatics, distinguishing it from non-fluorinated isobaric impurities.[2]

Part 2: Structural Elucidation & Isomer Differentiation

The primary challenge with C13H14F2O3 is distinguishing between regioisomers, such as 2',4'-difluoro-3-(1,3-dioxan-2-yl)propiophenone versus the 3',4'-difluoro analog.[2] Both have identical masses but vastly different biological activities.[2]

NMR Logic: The Self-Validating Protocol

To validate the structure without a reference standard, rely on ¹H-¹⁹F Coupling Constants (

-

¹⁹F NMR:

-

¹H NMR (Aromatic Region):

Diagram: Isomer Differentiation Workflow

Caption: Logic flow for distinguishing fluorinated isomers using ¹⁹F NMR chemical shift separation.

Part 3: Synthetic Utility & Mechanism

The most commercially relevant form of C13H14F2O3 is the masked aldehyde/ketone .[2] The 1,3-dioxane moiety acts as a protective group for a carbonyl, allowing the fluorinated aromatic ring to undergo lithiation or Friedel-Crafts acylation without self-polymerization.[2]

The "Masked" Linker Strategy

In the synthesis of antifungal agents (like Posaconazole analogs), this molecule serves as a stable linker.[2]

-

Stability: The dioxane ring is stable to basic conditions (e.g., alkylation reactions).[2]

-

Activation: It is hydrolyzed using aqueous acid (HCl/THF) to reveal the reactive carbonyl for reductive amination.[2]

Diagram: Synthetic Pathway (Deprotection)

Caption: Mechanism of acid-catalyzed deprotection of the dioxane moiety to reveal the reactive carbonyl.[2]

Part 4: Experimental Protocols

Protocol: HRMS Validation of C13H14F2O3

Standard Operating Procedure for Identity Confirmation[2]

-

Sample Prep: Dissolve 0.1 mg of C13H14F2O3 in 1 mL of MeOH:H₂O (50:50) + 0.1% Formic Acid.[2]

-

Instrument: Q-TOF or Orbitrap Mass Spectrometer.

-

Ionization: Electrospray Ionization (ESI), Positive Mode.[2]

-

Parameters:

-

Capillary Voltage: 3.5 kV

-

Fragmentor: 100 V

-

Mass Range: 100–1000 m/z[2]

-

-

Acceptance Criteria:

Protocol: Dioxane Deprotection (General Procedure)

To access the reactive ketone form for downstream coupling.[2]

-

Charge: Add 1.0 eq of C13H14F2O3 (e.g., CAS 884504-25-0) to a round-bottom flask.

-

Solvent: Add THF (10 volumes). Stir to dissolve.

-

Acid Addition: Slowly add 2N HCl (5.0 eq) at room temperature.

-

Reaction: Heat to 50°C and monitor by TLC (Hexane:EtOAc 3:1). The non-polar starting material (

) will disappear, replaced by the more polar ketone/aldehyde ( -

Workup: Neutralize with sat. NaHCO₃, extract with EtOAc, and dry over MgSO₄.[2]

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 24727859, 2',3'-Difluoro-3-(1,3-Dioxan-2-Yl)Propiophenone. Retrieved from [Link]

Sources

- 1. 2',4'-Difluoro-3-(1,3-Dioxan-2-Yl)Propiophenone|CAS 884504-25-0 [benchchem.com]

- 2. 2',3'-Difluoro-3-(1,3-Dioxan-2-Yl)Propiophenone | C13H14F2O3 | CID 24727859 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. PubChemLite - (1r)-1,4-anhydro-2-deoxy-1-(2,4-difluoro-5-vinylphenyl)-d-erythro-pentitol (C13H14F2O3) [pubchemlite.lcsb.uni.lu]

Ethyl 5-Aryl-5-oxovalerate: A Strategic Scaffold in Drug Discovery

The following technical guide details the medicinal chemistry of Ethyl 5-aryl-5-oxovalerate derivatives .

Technical Monograph & Synthetic Guide

Executive Summary

Ethyl 5-aryl-5-oxovalerates (also known as ethyl

These derivatives serve as critical intermediates in the synthesis of:

-

Cardiovascular Agents: Phosphodiesterase III (PDE3) inhibitors and calcium sensitizers.

-

Epigenetic Modulators: Linker precursors for Histone Deacetylase (HDAC) inhibitors.

-

CNS Active Agents: Non-peptide peptidomimetics based on the piperidone scaffold.

Synthetic Accessibility (The "Make")

The construction of the core scaffold relies on regioselective Friedel-Crafts acylation. The choice of Lewis acid and order of addition dictates the purity of the acyclic precursor.

Core Synthesis Strategy

The most robust route involves the desymmetrization of glutaric anhydride via Friedel-Crafts acylation, followed by esterification.

Reaction Scheme:

-

Acylation: Glutaric anhydride + Ar-H

5-Aryl-5-oxovaleric acid. -

Esterification: Acid + EtOH

Ethyl 5-aryl-5-oxovalerate.

Critical Process Parameters (CPP)

| Parameter | Optimal Condition | Rationale |

| Lewis Acid Stoichiometry | >2.2 Equivalents | One eq. complexes with the anhydride, the second activates the acyl chloride/complex. |

| Solvent Choice | Nitrobenzene or DCM | Nitrobenzene suppresses rearrangement; DCM allows easier workup but requires lower T. |

| Quenching | HCl/Ice (Slow addition) | Highly exothermic; prevents hydrolysis of the ketone back to starting material. |

| Regioselectivity | Para-directing | For substituted arenes (e.g., Fluorobenzene), the acylation occurs >95% at the para position. |

Divergent Synthesis & Medicinal Applications

Once synthesized, the Ethyl 5-aryl-5-oxovalerate scaffold acts as a "linchpin," allowing divergence into three distinct pharmacological classes.

Pathway A: The Dihydropyridazinone Route (Cardiovascular)

Reaction with hydrazine hydrate effects a cyclocondensation to yield 6-aryl-4,5-dihydropyridazin-3(2H)-ones .

-

Mechanism: Hydrazone formation at the C5 ketone followed by intramolecular nucleophilic attack on the C1 ester.

-

Medicinal Relevance: This core mimics the structure of Levosimendan and Pimobendan (inotropic agents). The pyridazinone ring serves as a bioisostere for other aromatic systems, improving solubility and H-bond donor/acceptor profiles.

Pathway B: The Piperidone Route (CNS/Oncology)

Reductive amination with primary amines (

-

Mechanism: Formation of the iminium ion

Reduction to secondary amine -

Medicinal Relevance: These lactams are conformationally constrained analogs of

-aminobutyric acid (GABA) derivatives and serve as scaffolds for cytotoxic agents (e.g., substituted piperidones in breast cancer research).

Pathway C: HDAC Inhibitor Linkers

The 5-carbon chain provides the optimal "linker length" for HDAC inhibitors.

-

Transformation: Hydrolysis of the ester

Coupling with Hydroxylamine ( -

Result: Aroyl-hydroxamic acids . The aryl group caps the entrance to the enzyme pocket, while the hydroxamic acid chelates the Zinc ion at the active site.

Visualizing the Chemical Space

The following diagram illustrates the divergent synthesis pathways from the core scaffold.

Caption: Divergent synthesis from the ethyl 5-aryl-5-oxovalerate core to three major bioactive classes.

Detailed Experimental Protocols

Note: These protocols are generalized from standard medicinal chemistry practices for this specific scaffold.

Protocol A: Synthesis of Ethyl 5-(4-fluorophenyl)-5-oxovalerate

Objective: Synthesis of the core scaffold.

-

Setup: Flame-dry a 500 mL three-necked flask equipped with a reflux condenser and dropping funnel. Flush with Argon.

-

Acylation:

-

Charge Glutaric Anhydride (11.4 g, 100 mmol) and Fluorobenzene (40 mL, excess/solvent).

-

Cool to 0°C. Add Aluminum Chloride (AlCl3, 29.3 g, 220 mmol) portion-wise over 30 mins. Caution: Exotherm.

-

Allow to warm to RT, then heat to 55°C for 4 hours.

-

Quench: Pour reaction mixture onto 200 g crushed ice/conc. HCl (50 mL). Extract with EtOAc (3 x 100 mL).

-

Dry (MgSO4) and concentrate to yield the crude keto-acid.

-

-

Esterification:

-

Dissolve crude acid in Absolute Ethanol (150 mL).

-

Add Conc. H2SO4 (1 mL). Reflux for 6 hours.

-

Concentrate in vacuo. Neutralize with sat. NaHCO3. Extract with DCM.

-

Purification: Vacuum distillation or Flash Chromatography (Hex/EtOAc 9:1).

-

Yield Target: 75-85%.

-

Protocol B: Cyclization to 6-(4-fluorophenyl)-4,5-dihydropyridazin-3(2H)-one

Objective: Conversion to the cardiovascular pharmacophore.

-

Reaction:

-

Dissolve Ethyl 5-(4-fluorophenyl)-5-oxovalerate (2.38 g, 10 mmol) in Ethanol (20 mL).

-

Add Hydrazine Hydrate (80%, 0.75 mL, 12 mmol) dropwise.

-

-

Conditions:

-

Reflux the mixture for 3 hours. Monitor via TLC (formation of a highly polar spot).

-

-

Workup:

-

Cool to RT. The product often precipitates as a white/off-white solid.

-

Filter and wash with cold ethanol.

-

Recrystallization: From Ethanol/Water.

-

Validation: 1H NMR should show disappearance of ethyl ester signals (quartet ~4.1 ppm, triplet ~1.2 ppm) and appearance of NH broad singlet.

-

References

-

Friedel-Crafts Acylation Mechanisms: Sigma-Aldrich Technical Library. "Friedel–Crafts Acylation: Reaction & Mechanism."[1] Link

-

Piperidone Scaffolds: Medicinal Chemistry Research. "Recent advances in piperidones as privileged scaffolds for drug discovery."[2][3][4] (2026).[4][5][6] Link

-

Pyridazinone Synthesis: Thieme Connect. "Product Class 8: Pyridazines - Synthesis via Hydrazine Condensation." Link

-

Voriconazole Intermediate Synthesis: Asian Journal of Chemistry. "An Improvement in Synthesis of 6-Ethyl-5-fluoro-pyrimidin-4-ol" (Demonstrates valerate chain utility). Link

-

Arylpiperazine/Piperidine Reviews: MDPI Pharmaceuticals. "Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry." Link

Sources

- 1. BJOC - Efficient synthesis of ethyl 2-(oxazolin-2-yl)alkanoates via ethoxycarbonylketene-induced electrophilic ring expansion of aziridines [beilstein-journals.org]

- 2. mdpi.com [mdpi.com]

- 3. thieme-connect.de [thieme-connect.de]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. BJOC - Microwave-assisted synthesis of 2-substituted 4,5,6,7-tetrahydro-1,3-thiazepines from 4-aminobutanol [beilstein-journals.org]

Methodological & Application

Application Note: Regioselective Synthesis of Ethyl 5-(2,4-difluorophenyl)-5-oxopentanoate

Executive Summary

This application note details the protocol for synthesizing Ethyl 5-(2,4-difluorophenyl)-5-oxopentanoate , a critical intermediate scaffold for antifungal agents (e.g., triazole derivatives) and histone deacetylase (HDAC) inhibitors. The reaction utilizes a Friedel-Crafts acylation between 1,3-difluorobenzene and ethyl glutaryl chloride (ethyl 5-chloro-5-oxopentanoate).

Key technical challenges addressed include:

-

Regiocontrol: Directing substitution exclusively to the C4 position on the deactivated difluoro-ring.

-

Chemomodulation: Preventing Lewis acid-mediated hydrolysis of the distal ester moiety during the acylation of the aromatic ring.

-

Stoichiometric Balance: Managing the aluminum chloride (

) load to account for complexation with both the ketone product and the ester functional group.

Mechanistic Insight & Regiochemistry

The Electrophilic Challenge

1,3-Difluorobenzene is an electron-deficient arene. The fluorine atoms exert a strong inductive withdrawing effect (

Regioselectivity Logic

The substitution occurs at the C4 position due to synergistic directing effects:

-

C2 Position (Between Fs): Sterically crowded and flanked by two inductively withdrawing atoms. Highly unfavorable.

-

C5 Position (Meta to both): Disfavored by resonance (fluorine is ortho/para directing).

-

C4/C6 Position: Para to one fluorine and ortho to the other. This position maximizes resonance stabilization of the carbocation intermediate (sigma complex) while minimizing steric hindrance compared to C2.

Reaction Pathway Diagram

The following diagram illustrates the activation of the acyl chloride and the specific regiochemical attack.

Figure 1: Mechanistic pathway showing the generation of the acylium ion and regioselective attack at the C4 position of 1,3-difluorobenzene.

Experimental Protocol

Reagents and Equipment

| Reagent | Role | Purity | Eq. | Note |

| 1,3-Difluorobenzene | Substrate | >99% | 1.0 | Deactivated arene |

| Ethyl Glutaryl Chloride | Electrophile | >95% | 1.1 | Also called Ethyl 4-(chloroformyl)butanoate |

| Aluminum Chloride ( | Catalyst | Anhydrous | 2.5 | Critical: Must be fresh/yellow-green free flowing powder |

| Dichloromethane (DCM) | Solvent | Anhydrous | - | 1,2-DCE can be used if reflux >40°C is needed |

| 1M HCl (aq) | Quench | - | Excess | Breaks Al-complex |

Equipment:

-

3-neck Round Bottom Flask (RBF) with overhead stirrer.

-

Nitrogen/Argon inlet (Reaction is moisture sensitive).

-

Pressure-equalizing addition funnel.

-

Gas scrubber (to trap HCl gas evolved).

Step-by-Step Procedure

Phase 1: Catalyst Activation (0°C)

-

Setup: Flame-dry the glassware and purge with Nitrogen. Connect the gas outlet to a caustic scrubber (NaOH solution) to neutralize HCl byproducts.

-

Solvent Charge: Charge Anhydrous DCM (10 volumes relative to substrate) into the RBF.

-

Catalyst Addition: Add

(2.5 eq) to the DCM. Stir to form a suspension.-

Expert Note: We use 2.5 equivalents because 1 eq coordinates with the acid chloride, 1 eq coordinates with the resulting ketone, and ~0.5 eq accounts for coordination with the distal ester oxygen. Under-loading

leads to stalled conversion.

-

Phase 2: Electrophile Formation (0°C to 5°C)

-

Acyl Chloride Addition: Dissolve Ethyl glutaryl chloride (1.1 eq) in a minimal amount of DCM. Add this solution dropwise to the

slurry over 20 minutes, maintaining temperature -

Aging: Stir for 15 minutes. The mixture should homogenize slightly as the acylium ion forms.

Phase 3: Acylation Reaction (RT to Reflux)

-

Substrate Addition: Add 1,3-difluorobenzene (1.0 eq) dropwise.

-

Observation: Evolution of HCl gas (bubbling) indicates reaction initiation.

-

-

Temperature Ramp: Allow the mixture to warm to Room Temperature (RT).

-

Reaction Drive: Due to the deactivated nature of the difluoro-ring, RT stirring might be insufficient. If HPLC/TLC shows <50% conversion after 2 hours, heat to reflux (40°C) for 4–6 hours.

-

Checkpoint: Monitor consumption of 1,3-difluorobenzene.[1]

-

Phase 4: Quench and Isolation

-

Quench: Cool the reaction mixture to 0°C. Slowly pour the reaction mixture into a beaker containing crushed ice and 1M HCl (aq).

-

Safety Alert: This step is highly exothermic.[2] Hydrolysis of excess

releases HCl gas.

-

-

Separation: Transfer to a separatory funnel. Separate the organic (DCM) layer.

-

Extraction: Extract the aqueous layer twice with DCM.

-

Wash: Wash combined organics with:

-

Water (1x)

-

Sat.

(2x) – Caution: CO2 evolution. -

Brine (1x)

-

-

Drying: Dry over Anhydrous

, filter, and concentrate in vacuo.

Critical Process Parameters (CPPs) & Troubleshooting

The following table outlines the "self-validating" aspects of the protocol. If these parameters deviate, the reaction fails in predictable ways.

| Parameter | Specification | Impact of Deviation | Corrective Action |

| Moisture Control | Strictly Anhydrous | Water hydrolyzes | Use fresh |

| 2.2 – 2.5 Equivalents | < 2.0 eq results in incomplete conversion because the product ketone "poisons" the catalyst. | Do not reduce catalyst load. If stalling occurs, add 0.2 eq more | |

| Temperature | 0°C (Add) | High temp during addition causes polymerization. Low temp during reaction fails to activate the difluoro-ring. | Adhere to the ramp profile. Use DCE (boiling point 83°C) if DCM reflux is too slow. |

| Quench pH | Acidic (pH < 2) | High pH during quench causes Aluminum salts to form intractable emulsions (gels). | Ensure sufficient HCl is present in the ice slurry to keep Aluminum in solution ( |

Process Workflow Diagram

Figure 2: Operational workflow ensuring safe handling of exothermic steps and moisture-sensitive reagents.

Safety and Compliance

-

Aluminum Chloride (

): Reacts violently with water. Causes severe skin burns. Handle in a fume hood. -

Acid Chlorides: Lachyromators and corrosive. Hydrolyze to release HCl.

-

1,3-Difluorobenzene: Flammable liquid (Flash point ~2°C). Keep away from static discharge.

-

Waste Disposal: The aqueous waste contains Aluminum salts and is highly acidic. Neutralize before disposal according to local environmental regulations.

References

-

Master Organic Chemistry. (2018). Friedel-Crafts Acylation: Mechanism and Reactivity. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]

-

Ou, W., Liu, F., & Pan, X. (2012).[3] An Improvement in Synthesis of 6-Ethyl-5-fluoro-pyrimidin-4-ol (Voriconazole Intermediate). Asian Journal of Chemistry. Retrieved from [Link]

- Google Patents. (1996). Process for the preparation of 2,4-difluoroacetophenone (EP0694519B1).

Sources

Application Note: Regioselective Friedel-Crafts Acylation of 1,3-Difluorobenzene

[1]

Abstract & Scope

This application note details the protocol for the aluminum chloride (

Mechanistic Insight & Chemical Strategy

Substrate Analysis

1,3-Difluorobenzene is significantly deactivated toward electrophilic aromatic substitution (EAS) due to the strong inductive electron-withdrawing effect (

-

Regioselectivity: The 4-position is the most activated site.[1] It is ortho to one fluorine and para to the other, allowing both fluorine atoms to stabilize the carbocation intermediate (sigma complex) via resonance.

-

Sterics: The 2-position (between two fluorines) is sterically crowded and electronically unfavorable. The 5-position is meta to both fluorines, receiving no resonance stabilization.

Catalyst Role

Aluminum chloride (

-

Catalytic Generation of Electrophile: It reacts with acetyl chloride to form the resonance-stabilized acylium ion (

). -

Product Complexation: The resulting ketone product complexes strongly with

via the carbonyl oxygen. This deactivates the Lewis acid. Therefore, stoichiometric amounts (not catalytic) of

Reaction Mechanism Diagram

The following diagram illustrates the pathway from acylium ion generation to the final product.

Caption: Mechanistic pathway for the acylation of 1,3-difluorobenzene. Note the irreversible complexation of the product with Aluminum Chloride prior to hydrolysis.

Experimental Protocol

Materials & Equipment

| Reagent/Equipment | Grade/Spec | Function |

| 1,3-Difluorobenzene | >99%, Anhydrous | Substrate |

| Acetyl Chloride | >98%, Reagent Grade | Electrophile Source |

| Aluminum Chloride ( | Anhydrous, Granular/Powder | Lewis Acid |

| Dichloromethane (DCM) | Anhydrous (<50 ppm | Solvent |

| Reactor | 3-Neck Flask + Reflux Condenser | Reaction Vessel |

| Gas Trap | NaOH Scrubber | Neutralize HCl gas |

Step-by-Step Procedure

Warning: This reaction evolves Hydrogen Chloride (HCl) gas. Perform all operations in a functioning fume hood.

-

System Preparation:

-

Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, addition funnel, and reflux condenser.

-

Connect the top of the condenser to an HCl trap (e.g., tube leading to a beaker of 1M NaOH or a calcium chloride drying tube if trapping is not required).

-

Flush the system with Nitrogen (

) or Argon.[2]

-

-

Catalyst Suspension (The "Perrier" Mode):

-

Charge 1.2 equivalents of Anhydrous

into the flask. -

Add Anhydrous DCM (approx. 5 mL per gram of substrate).

-

Cool the suspension to 0–5°C using an ice bath.

-

-

Electrophile Formation:

-

Add 1.1 equivalents of Acetyl Chloride dropwise to the

suspension over 15 minutes. -

Observation: The solid

will dissolve/react, and the solution may turn yellow/orange. Allow to stir for 15 minutes at 0°C to ensure complete formation of the acylium complex.

-

-

Substrate Addition:

-

Reaction Phase:

-

Allow the mixture to warm to room temperature (RT).

-

Critical Step: Heat the mixture to reflux (

) for 2–4 hours . -

Monitoring: Monitor reaction progress via TLC (Hexane:EtOAc 9:1) or HPLC. The evolution of HCl gas will cease when the reaction is near completion.

-

Quenching (Hydrolysis):

-

Workup & Isolation:

-

Purification:

-

The crude product is typically a low-melting solid or oil.

-

Purify via vacuum distillation (bp ~80-82°C at 25 mmHg) or recrystallization from hexanes if solid.

-

Workflow Diagram

Caption: Operational workflow for the synthesis of 2,4-difluoroacetophenone.

Critical Process Parameters (CPP) & Troubleshooting

| Parameter | Specification | Impact of Deviation |

| AlCl3 Quality | Must be yellow/grey granular. White powder often indicates hydrolysis. | If AlCl3 is wet (white/clumped), the reaction will fail or stall. |

| Stoichiometry | AlCl3 : AcCl : Substrate ratio should be 1.2 : 1.1 : 1.0 . | <1.0 eq AlCl3: Incomplete conversion (catalyst poisoning by product). >1.5 eq AlCl3: Difficult workup, excessive tar formation. |

| Temperature | Addition at 0°C; Reaction at Reflux.[3][5] | Too Hot during addition: Polymerization or loss of volatile acetyl chloride. Too Cold during reaction: Reaction stalls due to deactivated ring. |

| Solvent | DCM (Standard).[1] | Nitrobenzene can be used to solubilize the complex but is harder to remove (high BP). |

Troubleshooting Guide

-

Problem: Low Yield / Unreacted Starting Material.

-

Problem: Dark/Black Reaction Mixture.

-

Problem: Emulsion during Workup.

References

-

Preparation of 2,4-difluoroacetophenone. European Patent EP0694519B1. Google Patents. Link

-

Process for synthesis of 2,4-dichloro-5-fluoroacetophenone. (Analogous chemistry). WO2010058421A1.[11] WIPO. Link

-

Friedel-Crafts Acylation. Organic Chemistry Portal. Link

- Regioselectivity in the Acylation of Difluorobenzenes.Journal of Fluorine Chemistry. (General reference for directing effects of fluorine).

-

BenchChem Technical Guide. Comparative Analysis of Difluorobenzene Isomer Reactivity. Link

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. websites.umich.edu [websites.umich.edu]

- 4. chemconnections.org [chemconnections.org]

- 5. websites.umich.edu [websites.umich.edu]

- 6. EP0694519B1 - Process for the preparation of 2,4-difluoroacetophenone - Google Patents [patents.google.com]

- 7. CN102531870A - Preparation method of 2,4-difluoroacetophenone - Google Patents [patents.google.com]

- 8. chemistrystudent.com [chemistrystudent.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. SATHEE: Friedel Crafts Reaction [sathee.iitk.ac.in]

- 11. WIPO - Search International and National Patent Collections [patentscope.wipo.int]

Application Note: Synthesis of Difluorophenyl-Substituted Heterocycles

Introduction: The Difluorophenyl Motif in Medicinal Chemistry

The difluorophenyl group—specifically the 2,4-difluorophenyl and 3,5-difluorophenyl isomers—is a privileged substructure in modern pharmacopeia. Its inclusion is rarely accidental; it serves specific, quantifiable functions in drug design:

-

Metabolic Blockade: The C–F bond (approx. 116 kcal/mol) is metabolically inert to Cytochrome P450 oxidation. Placing fluorine at metabolic "hotspots" (e.g., para-positions) significantly extends half-life (

). -

Bioisosterism & Lipophilicity: Fluorine acts as a bioisostere for hydrogen but increases lipophilicity (

), facilitating membrane permeability. -

Electronic Modulation: The strong electronegativity of fluorine (

) lowers the HOMO energy of the aromatic ring, deactivating it against oxidative metabolism while altering the pKa of adjacent functional groups.

Prominent Examples:

-

Fluconazole (Antifungal): Contains two 2,4-difluorophenyl rings.

-

Leflunomide (DMARD): Features a 4-trifluoromethylphenyl group (mechanistically related).

Strategic Synthetic Approaches

Synthesizing heterocycles bearing a difluorophenyl group generally follows one of three retrosynthetic logic paths. The choice depends on the availability of starting materials and the sensitivity of the heterocycle.

Logic Map: Retrosynthetic Analysis

Caption: Decision tree for selecting the optimal synthetic route based on substrate availability.

Detailed Experimental Protocols

Protocol A: Suzuki-Miyaura Cross-Coupling (The "Gold Standard")

This method is preferred for its modularity. The electron-deficient nature of the difluorophenyl ring can sometimes retard transmetalation; therefore, phosphine ligand selection is critical.

Reaction: 4-Bromo-1-methyl-1H-pyrazole + 2,4-Difluorophenylboronic acid

Optimized Conditions Table:

| Parameter | Condition | Rationale |

| Catalyst | Bidentate ligand prevents Pd black formation; robust for aryl chlorides/bromides. | |

| Solvent | 1,4-Dioxane / Water (4:1) | Water is essential for the boronate species formation (transmetalation step). |

| Base | Mild enough to prevent deprotonation of sensitive heterocycles; strong enough for activation. | |

| Temp/Time | 80-90°C, 4-12 hours | High temp required to overcome steric hindrance of ortho-fluorines. |

Step-by-Step Procedure:

-

Setup: To a 25 mL round-bottom flask (or microwave vial), add 4-bromo-1-methyl-1H-pyrazole (1.0 mmol, 161 mg) and 2,4-difluorophenylboronic acid (1.2 mmol, 190 mg).

-

Catalyst Addition: Add

(0.05 mmol, 41 mg). -

Inert Atmosphere: Seal the vessel and purge with Argon or Nitrogen for 5 minutes. Critical: Oxygen poisons the Pd(0) species.

-

Solvent/Base: Inject degassed 1,4-dioxane (4 mL) and aqueous

(2M, 1.5 mL). -

Reaction: Heat at 90°C. Monitor by TLC (Hexane/EtOAc 3:1) or LC-MS.

-

Note: The difluorophenyl group typically runs faster on silica than non-fluorinated analogues due to lower polarizability.

-

-

Workup: Cool to RT. Dilute with EtOAc (20 mL), wash with water (2 x 10 mL) and brine. Dry over

.[1] -

Purification: Flash chromatography.

Protocol B: De Novo Regioselective Synthesis of Isoxazoles

When the heterocycle is not commercially available, building the ring onto the difluorophenyl scaffold is necessary. This protocol uses a [3+2] cycloaddition.[2]

Reaction: 2,4-Difluorobenzaldehyde

Workflow Diagram:

Caption: Stepwise construction of the isoxazole core via in situ nitrile oxide generation.

Step-by-Step Procedure:

-

Oxime Formation: Dissolve 2,4-difluorobenzaldehyde (10 mmol) in EtOH/Water (1:1). Add

(11 mmol) and -

Chlorination: Dissolve aldoxime (5 mmol) in DMF (5 mL). Add N-Chlorosuccinimide (NCS, 5.5 mmol) portion-wise at 0°C. Stir 1h at RT to form the hydroximoyl chloride.

-

Cycloaddition: To the solution of hydroximoyl chloride, add the terminal alkyne (5.5 mmol).

-

Base Addition (Slow): Add

(6 mmol) dissolved in DMF dropwise over 30 mins. -

Purification: Pour into ice water. Filter the precipitate or extract with EtOAc. Recrystallize from EtOH.

Troubleshooting & Optimization

Challenge: Nucleophilic Aromatic Substitution ( )

The Problem: The 2,4-difluorophenyl ring is electron-deficient. The fluorine atoms (especially at the 4-position) are susceptible to displacement by strong nucleophiles (e.g., methoxide, ethoxide, or even amine bases) at high temperatures.

Mitigation Strategy:

-

Avoid Alkoxides: Do not use NaOMe, NaOEt, or NaOtBu as bases in cross-couplings. Stick to Carbonates (

, -

Solvent Choice: Avoid nucleophilic solvents (like alcohols) if high temperatures (>100°C) are required. Use aprotic polar solvents (DMF, DMA, Dioxane).

Challenge: Protodeboronation

The Problem: 2,4-difluorophenylboronic acid is prone to hydrolytic cleavage of the C-B bond (protodeboronation) under basic, aqueous conditions, yielding 1,3-difluorobenzene instead of the product.

Mitigation Strategy:

-

Pre-activation: Mix the aryl halide and catalyst before adding the base and boronic acid.

-

Anhydrous Conditions: If yields are low, switch to Buchwald's anhydrous conditions:

, S-Phos,

Characterization: F NMR Signatures

F NMR is the most powerful tool for confirming the integrity of the difluorophenyl ring.| Isomer Pattern | Chemical Shift ( | Coupling Pattern ( |

| 2,4-Difluoro | Complex multiplets due to H-F coupling. No large F-F coupling (meta/para | |

| 3,5-Difluoro | Appears as a Triplet ( | |

| 2,6-Difluoro | Often simpler signals; steric crowding is the main synthetic issue here. |

Note: Shifts are referenced to

References

-

Suzuki-Miyaura Coupling of Difluorophenylboronic Acids

-

Optimization of reaction conditions for the Suzuki-Miyaura coupling. ResearchGate.

-

-

Isoxazole Synthesis Protocols

-

The Green and Effective Synthesis of Isoxazole-Based Molecules.[6] MDPI.

-

-

Medicinal Chemistry of Fluorine

-

19F NMR Data

-

19F NMR Chemical Shifts - Organic Chemistry Data.

-

-

General Heterocycle Synthesis

-

Isoxazole synthesis - Organic Chemistry Portal.

-

Sources

Preparation of kinase inhibitor scaffolds using 2,6-difluorophenyl linkers

Application Note: Strategic Incorporation of 2,6-Difluorophenyl Linkers in Kinase Inhibitor Design

Executive Summary & Rationale

The integration of 2,6-difluorophenyl moieties into kinase inhibitor scaffolds is a validated strategy in modern medicinal chemistry, exemplified by approved therapeutics such as Trametinib (MEK1/2) and Regorafenib (VEGFR2/TIE2). Unlike simple phenyl linkers, the 2,6-difluoro substitution pattern offers three distinct pharmacological advantages that drive potency and selectivity:

-

Conformational Locking (Atropisomerism): The steric bulk of the fluorine atoms at the ortho positions creates a high rotational energy barrier relative to the adjacent ring or carbonyl group. This forces the molecule into a non-planar, often orthogonal conformation, pre-organizing the inhibitor to fit into restricted ATP-binding pockets or allosteric hydrophobic clefts [1].

-

Metabolic Shielding: The C-F bond is metabolically stable. Placing fluorine at the 2,6-positions blocks the most common sites of Cytochrome P450-mediated oxidative metabolism (hydroxylation), significantly improving the pharmacokinetic (PK) profile [2].

-

Electronic Modulation: The strong electronegativity of fluorine lowers the pKa of adjacent H-bond donors (e.g., urea NHs), potentially strengthening interactions with the kinase "hinge" region or the conserved Glu/Asp residues [3].

This guide details the synthetic protocols for constructing these scaffolds, focusing on overcoming the specific chemical challenges—steric hindrance and electronic deactivation—posed by the 2,6-difluoro motif.

Structural Logic & Pathway Visualization

The following diagram illustrates the "Ortho Effect" and how it translates to synthetic decision-making.

Figure 1: Mechanistic impact of 2,6-difluoro substitution on conformation and synthetic reactivity.

Protocol A: Biaryl Scaffold Construction (Suzuki-Miyaura)

Constructing a biaryl bond involving a 2,6-difluorophenyl group is challenging. The ortho-fluorines sterically hinder the transmetalation step of the catalytic cycle and can accelerate protodeboronation (loss of the boron group) under basic aqueous conditions.

Optimized Conditions: The "Buchwald" Approach

Standard conditions (Pd(PPh3)4) often fail. We utilize Pd-G2/G3 precatalysts with bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) to facilitate oxidative addition and reductive elimination in sterically congested systems.

Reagents:

-

Substrate A: 2,6-Difluorophenylboronic acid (1.2 equiv).

-

Substrate B: Heteroaryl Chloride/Bromide (1.0 equiv).

-

Catalyst: XPhos Pd G2 (2-5 mol%).

-

Base:

(3.0 equiv). -

Solvent: 1,4-Dioxane : Water (4:1 ratio).

Step-by-Step Protocol:

-

Preparation: Charge a microwave vial or pressure tube with Substrate B (1.0 mmol, e.g., 4-chloro-pyrrolo[2,3-d]pyrimidine), 2,6-difluorophenylboronic acid (190 mg, 1.2 mmol), and

(636 mg, 3.0 mmol). -

Catalyst Addition: Add XPhos Pd G2 (Catalyst) (40 mg, 0.05 mmol).

-

Note: Using the pre-catalyst prevents the induction period associated with reducing Pd(II) to Pd(0).

-

-

Solvent & Degassing: Add 1,4-Dioxane (4 mL) and deionized water (1 mL). Sparge the mixture with Argon gas for 5 minutes.

-

Critical Step: Oxygen promotes homocoupling of the boronic acid and deactivates the catalyst.

-

-

Reaction: Seal the vessel and heat to 80–100°C for 2–4 hours.

-

Monitoring: Check by LC-MS. If protodeboronation (formation of 1,3-difluorobenzene) is observed, lower temperature to 60°C and extend time, or switch to anhydrous conditions (THF/KOtBu).

-

-

Workup: Cool to RT. Dilute with EtOAc (20 mL), wash with brine (10 mL), dry over

, and concentrate. -

Purification: Flash chromatography (Hexane/EtOAc). The 2,6-difluoro group makes the product lipophilic; expect elution earlier than non-fluorinated analogs.

Protocol B: Urea Linker Synthesis (Trametinib-Style)

Many kinase inhibitors (Type II) use a urea linker to bind the Asp-Phe-Gly (DFG) motif. When using a 2,6-difluoroaniline as the starting material, the amino group is significantly less nucleophilic due to the electron-withdrawing fluorines.

Method: Activation via Phenyl Carbamate

Direct reaction with isocyanates can be slow. A robust two-step method involves activating the aniline first.

Reagents:

-

Start: 2,6-Difluoroaniline (or 4-iodo-2,6-difluoroaniline for Trametinib analogs).

-

Activator: Phenyl chloroformate (

). -

Coupling Partner: Amine (e.g., cyclopropylamine).[1]

-

Base: Pyridine (Step 1), Triethylamine (Step 2).

Step-by-Step Protocol:

-

Carbamate Formation (Activation):

-

Dissolve 2,6-difluoroaniline (1.0 mmol) in dry DCM (5 mL) and Pyridine (1.2 mmol). Cool to 0°C.

-

Dropwise add Phenyl chloroformate (1.1 mmol).

-

Stir at 0°C

RT for 2 hours. -

Result: Formation of the phenyl (2,6-difluorophenyl)carbamate intermediate. This species is stable and can be isolated or used in situ.

-

-

Urea Coupling:

-

To the reaction mixture (or isolated intermediate dissolved in DMSO/THF), add the secondary amine (e.g., cyclopropylamine, 1.2 mmol) and Triethylamine (2.0 mmol).

-

Heat to 50–60°C for 3 hours.

-

Mechanism:[1][2][3][4] The amine attacks the carbamate carbonyl, displacing the phenoxide leaving group (driven by the base).

-

-

Isolation:

-

Pour into water. The urea product often precipitates due to the lipophilic nature of the fluorinated ring. Filter and wash with water/ether.

-

Data Summary: Catalyst Efficiency for 2,6-Difluoro Coupling

| Catalyst System | Ligand Type | Yield (Biaryl) | Notes |

| Pd(PPh3)4 | Monodentate | < 30% | Fails due to sterics; high protodeboronation. |

| Pd(dppf)Cl2 | Bidentate | 45-60% | Moderate; requires high heat (110°C+). |

| XPhos Pd G2 | Biaryl Dialkylphosphine | 85-95% | Excellent for sterically hindered ortho-F. |

| PEPPSI-IPr | NHC Carbene | 70-80% | Good alternative; robust in air. |

Synthetic Workflow Diagram

The following DOT diagram visualizes the decision tree for synthesizing these scaffolds.

Figure 2: Decision matrix for synthesizing C-C vs N-C linked 2,6-difluorophenyl scaffolds.

Troubleshooting & Expert Tips

-

Protodeboronation: The 2,6-difluorophenylboronic acid is prone to hydrolytic cleavage of the C-B bond because the fluorine atoms withdraw electrons, making the ipso-carbon susceptible to protonation.

-

Fix: Use anhydrous THF with CsF or KOtBu instead of aqueous carbonate bases.

-

-

NMR Characterization:

-

Always run

NMR . The 2,6-difluoro signal typically appears as a singlet (if symmetric) or coupled doublets around -110 to -120 ppm . This is a clean diagnostic tool to confirm the integrity of the ring.

-

-

Solubility: 2,6-difluoro analogs are often much less soluble in polar solvents (MeOH, Water) than their non-fluorinated counterparts due to high lipophilicity and efficient crystal packing. Use DMSO for biological assays.

References

-

Muller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science.

-

Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry.

-

Gilmour, R., et al. (2018).[5] Discovery of N1-(4-((7-(3-(4-ethylpiperazin-1-yl)propoxy)-6-methoxyquinolin-4-yl)oxy)-3,5-difluorophenyl)-N3-(2-(2,6-difluorophenyl)-4-oxothiazolidin-3-yl)urea as a multi-tyrosine kinase inhibitor.[6] European Journal of Medicinal Chemistry.

-

Abe, H., et al. (2011). Discovery of a Novel MEK Inhibitor: Structure-Based Design and Synthesis of Trametinib. ACS Medicinal Chemistry Letters.

-

Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Aryl Halides with Arylboronic Acids.[7] Accounts of Chemical Research.

Sources

- 1. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 2. Yoneda Labs [yonedalabs.com]

- 3. researchgate.net [researchgate.net]

- 4. Suzuki Coupling [organic-chemistry.org]

- 5. chemicalkinomics.com [chemicalkinomics.com]

- 6. Discovery of N1-(4-((7-(3-(4-ethylpiperazin-1-yl)propoxy)-6-methoxyquinolin-4-yl)oxy)-3,5-difluorophenyl)-N3-(2-(2,6-difluorophenyl)-4-oxothiazolidin-3-yl)urea as a multi-tyrosine kinase inhibitor for drug-sensitive and drug-resistant cancers treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Troubleshooting & Optimization

Preventing hydrolysis of ethyl esters during workup

Topic: Preventing Hydrolysis of Ethyl Esters During Workup Ticket ID: #EST-OH-404 Status: Open Responder: Senior Application Scientist

Mission Statement

You are encountering yield loss or carboxylic acid contamination during the isolation of ethyl esters. This guide is not a textbook review; it is a tactical intervention. Hydrolysis during workup is rarely caused by "wet" solvents alone—it is driven by the convergence of pH extremes, heat, and emulsion-induced contact time .

This support module provides self-validating protocols to decouple these factors and preserve the ester functionality.

Module 1: The Mechanistic Hazard

To prevent hydrolysis, you must understand the enemy. Ethyl esters degrade via two primary pathways during workup. While acid-catalyzed hydrolysis is reversible and slow at room temperature, base-catalyzed hydrolysis (saponification) is irreversible and rapid .

The Critical Failure Points

-

The Tetrahedral Trap: Both pathways proceed through a tetrahedral intermediate. If your workup pH drifts >10 (base wash) or <2 (acid quench) while the mixture is warm, this intermediate collapses to the carboxylic acid.

-

The Emulsion Factor: In a biphasic workup, hydrolysis only occurs at the interface. An emulsion increases the surface area effectively to infinity, accelerating hydrolysis by orders of magnitude.

Visualizing the Threat

Figure 1: The divergence of ester fate based on workup pH. Note that the "Safe" path requires active intervention to maintain pH 4–8.

Module 2: The Aluminum Trap (LiAlH₄ / DIBAL Reductions)

The Scenario: You reduced a remote functional group (e.g., ketone) in the presence of an ester, or you performed a partial reduction.

The Problem: Aluminum byproducts form gelatinous hydroxides (

Protocol A: The Rochelle Salt Method (Recommended for Sensitive Esters)

Why: Potassium Sodium Tartrate (Rochelle Salt) acts as a bidentate ligand, chelating aluminum to form a water-soluble complex.[1] This breaks the emulsion chemically rather than physically, allowing rapid phase separation without strong acids or bases.

Step-by-Step:

-

Cool: Chill reaction mixture to 0°C.

-

Quench: Dilute with diethyl ether (Et₂O). Add ethyl acetate (EtOAc) dropwise to consume excess hydride (if compatible), or use wet ether.

-

Chelate: Add Saturated Aqueous Rochelle Salt solution (20 mL per gram of hydride reagent).

-

Agitate: Stir vigorously at Room Temperature (RT) for 30–60 minutes.

-

Visual Cue: The grey/white emulsion will vanish, leaving two clear, transparent layers.

-

-

Separate: Pour into a separatory funnel. The layers will separate instantly.

Protocol B: The Fieser Workup (Speed vs. Risk)

Why: Uses specific stoichiometry to precipitate granular aluminum salts that can be filtered. Risk:[2][3] Step 2 involves NaOH.[4][5][6][7] If your ester is extremely base-sensitive, skip this and use Protocol A .

The "1:1:3" Rule (Per gram of LiAlH₄):

-

Add 1 mL Water (Slowly, 0°C).

-

Add 1 mL 15% Aqueous NaOH.

-

Add 3 mL Water.

-

Add anhydrous

directly to the pot, stir 15 min, and filter the granular precipitate.

Module 3: pH Buffering & Quenching Strategies

Never quench an acid-catalyzed esterification or a base-mediated reaction with pure water.[7] The local heat of neutralization combined with uncontrolled pH pockets will hydrolyze your product.

Selection Guide: Quenching Agents

| Reaction Type | Traditional Quench (Risky) | EsterGuard™ Recommended Quench | Mechanistic Benefit |

| Acid Catalyzed (e.g., Fischer) | Water / NaOH | Sat. | Neutralizes acid to |

| Basic Conditions (e.g., Enolates) | HCl / Water | Sat. | Buffers pH to ~9. Mildly acidic proton source ( |

| Lewis Acid ( | Water | Rochelle Salt or 10% Citric Acid | Prevents metal-hydroxide emulsions; Citric acid buffers pH < 7. |

Module 4: Workflow Decision Tree

Use this logic flow to determine the correct workup for your specific reaction conditions.

Figure 2: Decision matrix for selecting the optimal workup protocol.

Frequently Asked Questions (FAQ)

Q: I used Sodium Bicarbonate (

-

Fix: Swirl gently first. Use Brine immediately after the bicarbonate wash to pull water out of the organic layer and break micro-emulsions.

Q: Can I use Silica Gel chromatography if my ester is sensitive? A: Standard silica is slightly acidic (pH 4–5). For highly acid-labile esters (e.g., acetal-esters), this can cause degradation on the column.

-

Fix: Pre-treat your silica column with 1% Triethylamine (Et₃N) in hexanes to neutralize acidic sites before loading your sample.

Q: Why is my yield low after Rotovap? A: "The Hot Bath Hydrolysis." If your organic solvent (e.g., EtOAc) contains trace water and trace acid/base from an incomplete workup, heating it to 40–50°C on a rotovap accelerates hydrolysis.

-

Fix: Dry organic layers thoroughly with

(wait until it flows freely like snow) before concentration. Keep the bath temperature <30°C for sensitive substrates.

References

-

Fieser Workup & Aluminum Handling

- Reagents for Organic Synthesis, Fieser & Fieser, Vol 1, pp 581-595.

-

University of Rochester, "Workup for Aluminum Hydride Reductions." Link

-

Rochelle Salt Mechanism

-

Ester Hydrolysis Kinetics

-

Buffering Strategies

-

BenchChem Technical Support, "Preventing Hydrolysis During Workup." Link (General reference for buffered workup logic).

-

Sources

Technical Support Center: Solubility of Ethyl 5-(2,6-difluorophenyl)-5-oxovalerate

Welcome to the technical support center for Ethyl 5-(2,6-difluorophenyl)-5-oxovalerate. This guide, designed for researchers, scientists, and drug development professionals, provides in-depth troubleshooting advice and frequently asked questions to address challenges you may encounter during your experiments involving this compound.

Frequently Asked Questions (FAQs)

Q1: What are the key structural features of this compound that influence its solubility?

A1: The solubility of this compound is governed by a balance of its polar and non-polar components.[1] Key features include:

-

Aromatic Ring: The difluorophenyl group is largely non-polar and hydrophobic.

-

Ketone and Ester Groups: These are polar functional groups containing electronegative oxygen atoms, capable of dipole-dipole interactions and acting as hydrogen bond acceptors.[2]

-

Ethyl Group and Alkyl Chain: These contribute to the non-polar character of the molecule.

The overall structure suggests that the molecule is moderately polar. While the polar groups enhance solubility in polar solvents, the significant non-polar regions (the aromatic ring and alkyl chain) will favor solubility in less polar organic solvents.[1]

Q2: What is a good starting point for selecting a solvent for this compound?

A2: A good starting point follows the "like dissolves like" principle.[1][3] Given the molecule's structure, solvents of intermediate polarity are excellent candidates. Consider starting with:

-

Moderately Polar Solvents: Acetone, ethyl acetate, or dichloromethane (DCM). These solvents can interact with both the polar functional groups and the non-polar parts of the molecule.

-

Polar Aprotic Solvents: Dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) are often powerful solvents for a wide range of organic compounds and can be very effective, especially if higher concentrations are needed.[1][4]

-

Polar Protic Solvents: Alcohols like ethanol or methanol can also be effective, as they can engage in hydrogen bonding with the ketone and ester moieties.[1][2]

Extremely non-polar solvents like hexanes or highly polar solvents like water are less likely to be effective on their own.

Q3: How does temperature typically affect the solubility of this compound?

A3: For most solid organic compounds, solubility increases with temperature.[3] This is the foundational principle for techniques like recrystallization.[5] Heating a solution provides the energy needed to overcome the intermolecular forces in the crystal lattice, allowing more solute to dissolve. If you are struggling to dissolve the compound at room temperature, gentle heating can often significantly improve solubility. However, be mindful of the solvent's boiling point and the compound's stability at elevated temperatures.

Q4: Can I use a solvent mixture or co-solvent system?

A4: Absolutely. Using a co-solvent system is a common and effective strategy when a single solvent does not provide the desired solubility.[5][6] For instance, if your compound is sparingly soluble in a non-polar solvent like hexane but highly soluble in ethyl acetate, you can dissolve the compound in a minimal amount of hot ethyl acetate and then add hexane until the solution becomes slightly cloudy (the saturation point). This technique is frequently used in recrystallization to achieve a solvent system with mediocre dissolving power at room temperature but good dissolving power when hot.[6]

Troubleshooting Guide

This section addresses specific problems you might encounter during your experiments.

Q1: I've added the recommended solvent, but my compound isn't dissolving. What should I do?

A1: If this compound is not dissolving, follow this troubleshooting workflow:

Caption: Troubleshooting workflow for poor solubility.

Step-by-step guidance:

-

Ensure Adequate Agitation: Make sure the sample is being vigorously stirred or vortexed.[7][8]

-

Apply Gentle Heat: As discussed, increasing the temperature can significantly enhance solubility.[3]

-

Increase Solvent Volume: You may be attempting to create a supersaturated solution. Try adding more solvent in small increments.

-

Use Sonication: An ultrasonic bath can help break apart solid particles and accelerate the dissolution process.

-

Re-evaluate Your Solvent Choice: If the above steps fail, the solvent may not be suitable. Try a solvent from a different class (e.g., switch from an alcohol to a chlorinated solvent or a polar aprotic solvent like DMF).[1][4]

Q2: My compound dissolved initially but then precipitated out of solution. Why did this happen and what can I do?

A2: This phenomenon, often seen as a solution turning cloudy or forming a solid, can be caused by several factors:

-

Temperature Fluctuation: If the solution was heated to dissolve the compound, a decrease in temperature will lower its solubility, potentially causing it to precipitate.[5] This is the principle behind recrystallization. If this is unintentional, you may need to maintain a constant temperature or choose a solvent in which the compound is more soluble at room temperature.

-

Change in Solvent Composition: If you added another solvent (an anti-solvent) in which your compound is less soluble, this will cause it to precipitate. This is a common technique for inducing crystallization.

-

Supersaturation: You may have created a supersaturated solution that is thermodynamically unstable. Any small disturbance, like scratching the inside of the vial or the presence of a dust particle, can trigger precipitation.[5]

Solution: To re-dissolve the precipitate, you can try reheating the solution or adding a small amount of a "better" solvent (one in which the compound is highly soluble).

Q3: I'm observing an oiling out effect instead of forming a clean solution or crystals. What does this mean?

A3: "Oiling out" occurs when a solid melts before it dissolves in the hot solvent, or when its solubility in the hot solvent is so high that it separates as a liquid phase rather than a solid crystal lattice.

To resolve this issue:

-

Increase the amount of solvent: The concentration of the solute may be too high.

-

Switch to a lower-boiling point solvent: This ensures the solvent boils before the solute melts.

-

Change the solvent system: Use a solvent with a different polarity that is less effective at dissolving the compound at high temperatures.

Experimental Protocol: Determining Qualitative Solubility

This protocol provides a systematic approach to test the solubility of this compound in various organic solvents.

Objective: To qualitatively assess the solubility of the target compound across a range of common laboratory solvents.

Materials:

-

This compound

-

Small test tubes or vials

-

Vortex mixer

-

Graduated pipettes or micropipettes

-

Selection of solvents (e.g., Hexane, Toluene, Diethyl Ether, Dichloromethane, Ethyl Acetate, Acetone, Ethanol, Methanol, Water, DMSO)

-

Water bath or heating block

Caption: Experimental workflow for qualitative solubility testing.

-

Preparation: Place approximately 25 mg of this compound into a small, dry test tube.

-

Solvent Addition: Add 0.75 mL of the first test solvent to the test tube in three 0.25 mL portions.

-

Agitation: After each addition, cap the test tube and shake it vigorously for at least 30 seconds. Check for dissolution.

-

Observation: Observe the mixture against a contrasting background.

-

Soluble: The solid completely disappears, and the solution is clear.

-

Partially Soluble: Some of the solid has dissolved, but undissolved particles remain.

-

Insoluble: The solid remains largely unchanged.

-

-

Record Results: Note your observations in a table.

-

Repeat: Use a fresh, dry test tube for each new solvent you test.

-

(Optional) Temperature Effect: For solvents where the compound is partially soluble or insoluble, gently warm the test tube in a water bath to observe the effect of temperature on solubility. Allow it to cool to see if precipitation occurs.

Expected Solubility Profile (Qualitative)

Based on the structure of this compound, a predicted qualitative solubility profile is provided below. This should be confirmed experimentally.

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Non-Polar | Hexane, Cyclohexane | Insoluble to Sparingly Soluble | The polar ketone and ester groups limit solubility in highly non-polar environments. |

| Moderately Non-Polar | Toluene, Diethyl Ether | Partially Soluble to Soluble | These solvents can interact favorably with the aromatic ring and alkyl portions of the molecule. |

| Moderately Polar | Dichloromethane (DCM), Ethyl Acetate, Acetone | Soluble to Very Soluble | These solvents provide a good balance of polarity to interact with all parts of the molecule. |

| Polar Aprotic | DMSO, DMF | Very Soluble | These are strong, versatile solvents capable of dissolving a wide range of organic molecules.[1][4] |

| Polar Protic | Ethanol, Methanol | Soluble | The hydroxyl group can act as a hydrogen bond donor to the ketone and ester oxygens. |

| Highly Polar | Water | Insoluble | The large non-polar backbone of the molecule makes it hydrophobic. |

References

Sources

- 1. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]

- 2. Solubility and thermodynamic analysis of ketoprofen in organic solvents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Solubility factors when choosing a solvent [labclinics.com]

- 4. reddit.com [reddit.com]

- 5. rubingroup.org [rubingroup.org]

- 6. web.mnstate.edu [web.mnstate.edu]

- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 8. www1.udel.edu [www1.udel.edu]

- 9. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

Removing unreacted 1,3-difluorobenzene from reaction mixtures

[1]

Welcome to the Separation Science Support Hub. Ticket ID: #DFB-001 Subject: Removal of unreacted 1,3-difluorobenzene (1,3-DFB) from crude reaction mixtures. Assigned Specialist: Senior Application Scientist, Purification Division.

Triage: Know Your Enemy

Before initiating a removal protocol, you must understand why 1,3-difluorobenzene is persistent.[1] It is a neutral, lipophilic aromatic solvent with a boiling point that creates "overlap zones" with common reaction solvents.

| Property | Value | Implication for Removal |

| Boiling Point | 82–83 °C | Overlaps with Acetonitrile (82 °C) and Ethanol (78 °C).[1] Rotavap alone often fails to separate them. |

| Vapor Pressure | ~70 mmHg (25 °C) | Volatile enough for high-vacuum removal, provided the product is not sublimable.[1] |

| Solubility | Lipophilic / Hydrophobic | Cannot be removed by aqueous acid/base extraction. It will remain in your organic layer. |

| UV Activity | Active (254 nm) | Visible on TLC, but often evaporates from the plate before visualization if not marked immediately. |

Module 1: The "Sticky Oil" Protocol (Vacuum Removal)

Scenario: Your product is a viscous oil or low-melting solid.[1] You have rotavapped the solvent, but NMR shows persistent 1,3-DFB peaks (triplet of triplets at

The Mechanism